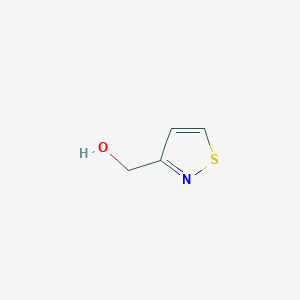

Isothiazol-3-ylmethanol

Description

Contextualization of the Isothiazole (B42339) Core in Heterocyclic Chemistry

Heterocyclic compounds, which feature rings with at least two different elements, are fundamental in organic chemistry. wikipedia.org The isothiazole ring, a member of the azole family, is a five-membered heterocycle containing sulfur and nitrogen atoms in a 1,2-relationship. wikipedia.orgsci-hub.se This arrangement of electronegative heteroatoms imparts unique properties to the ring system. sci-hub.se

Isothiazoles are considered an important class of sulfur heterocycles and are widely utilized in medicinal chemistry and organic synthesis. sci-hub.se The isothiazole scaffold is found in various biologically active compounds and serves as a versatile building block for the development of new molecules. nih.govarkat-usa.org The chemistry of isothiazoles has been developing intensively, leading to a wide range of selective transformations involving the heterocycle. thieme-connect.com This progress makes isothiazoles readily accessible to a broad range of organic and medicinal chemists. sci-hub.se

Significance of Hydroxymethyl Functionality at the Isothiazole-3-position

The presence of a hydroxymethyl group (-CH2OH) at the 3-position of the isothiazole ring is a key feature of Isothiazol-3-ylmethanol. This functional group can act as a directing group in chemical reactions, influencing the regioselectivity of further modifications to the molecule. researchgate.net For instance, the hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid, providing a route to other derivatives. smolecule.com

The hydroxymethyl group is crucial for creating more complex molecules. For example, this compound can be reacted with thionyl chloride to produce the corresponding chloromethyl derivative. researchgate.netresearchgate.net This intermediate can then be used in alkylation reactions to link the isothiazole moiety to other molecular scaffolds, forming ether linkages that are generally resistant to hydrolysis. researchgate.net This strategy has been employed to synthesize conjugates of comenic acid with isothiazole, with the aim of creating new compounds with potential biological applications. researchgate.netresearchgate.net The ability to form such linkages highlights the synthetic utility of the hydroxymethyl group at the 3-position.

Evolution of Research Perspectives on this compound

Initial research interest in isothiazole derivatives was broad, focusing on their synthesis and general chemical properties. medwinpublishers.com Over time, the focus has narrowed to explore the specific potential of functionalized isothiazoles. This compound and its derivatives have emerged as valuable intermediates in the synthesis of more complex molecules with potential applications in various fields, including medicinal and agricultural chemistry. acs.orgmdpi.com

Recent studies have highlighted the use of this compound in the creation of novel compounds. For example, it has been used as a precursor in the synthesis of esters of nicotinic and isonicotinic acid. belnauka.by Furthermore, research into related structures, such as (4,5-dichloroisothiazol-3-yl)methanol, demonstrates the broader interest in using substituted isothiazolylmethanols as building blocks for new chemical entities. researchgate.netbelnauka.by The evolution of research indicates a shift from fundamental synthesis to the strategic application of this compound in constructing targeted molecules with specific functionalities.

Structure

3D Structure

Properties

IUPAC Name |

1,2-thiazol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-3-4-1-2-7-5-4/h1-2,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITJCTCNTRIEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593107 | |

| Record name | (1,2-Thiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89033-17-0 | |

| Record name | (1,2-Thiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isothiazol 3 Ylmethanol and Analogues

Direct Synthesis Approaches for Isothiazol-3-ylmethanol

Direct synthesis routes are centered on the conversion of a functional group at the 3-position of the isothiazole (B42339) ring into a hydroxymethyl group (-CH₂OH). These methods are advantageous when the corresponding isothiazole precursors, such as carboxylic acid derivatives or aldehydes, are readily available.

Reduction of Isothiazole-3-carboxylic Acid Derivatives

A primary and reliable method for synthesizing this compound is through the reduction of isothiazole-3-carboxylic acid or its more reactive derivatives, such as esters and acid chlorides. The choice of reducing agent is critical to ensure the complete reduction of the carboxyl group without affecting the aromaticity or other functional groups on the isothiazole ring.

Metal hydrides are powerful and versatile reducing agents for converting carbonyl and carboxyl groups to alcohols. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing carboxylic acids, esters, and acid chlorides to primary alcohols. The reaction typically involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the isothiazole-3-carboxylic acid derivative. This is followed by a workup step, usually with acid, to protonate the resulting alkoxide and yield this compound.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent compared to LiAlH₄. While it is highly effective for reducing aldehydes and ketones, it generally does not reduce carboxylic acids and is slow to react with esters unless specific conditions or catalysts are used. However, it can efficiently reduce more reactive derivatives like isothiazole-3-carbonyl chloride to the desired alcohol. The milder nature of NaBH₄ can be advantageous when other reducible functional groups are present on the isothiazole ring that need to be preserved.

Table 1: Comparison of Metal Hydride Reducing Agents

| Reagent | Formula | Typical Substrates Reduced | Reactivity |

| Lithium Aluminum Hydride | LiAlH₄ | Carboxylic Acids, Esters, Aldehydes, Ketones | Very High |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones, Acid Chlorides | Moderate |

| Diborane | B₂H₆ | Carboxylic Acids, Amides | High, Selective for Acids |

Chemoselectivity is a key consideration in the synthesis of complex isothiazole analogues. When the starting material contains multiple reducible functional groups, a reducing agent must be chosen that selectively targets the carbonyl or carboxy group at the 3-position. For instance, borane (B79455) (BH₃), often used as a THF or dimethyl sulfide (B99878) complex, is highly selective for the reduction of carboxylic acids in the presence of other carbonyl functions like esters or ketones. This allows for the targeted synthesis of this compound from isothiazole-3-carboxylic acid without disturbing an ester group elsewhere on the molecule.

Conversely, to reduce an ester selectively in the presence of a carboxylic acid, a reagent like lithium borohydride (LiBH₄) can be employed, as it is more reactive towards esters than NaBH₄ but does not typically reduce carboxylic acids. The choice of reagent allows for precise control over the synthetic outcome, enabling the preparation of a wide array of functionalized this compound analogues.

Transformations from Pre-functionalized Isothiazole Rings

An alternative to reducing carboxylic acid derivatives is to start with an isothiazole ring that is pre-functionalized at the 3-position with a group that can be readily converted to a hydroxymethyl group.

One common precursor is isothiazole-3-carbaldehyde. The aldehyde functional group is easily reduced to a primary alcohol using a variety of mild reducing agents, including sodium borohydride (NaBH₄) in an alcoholic solvent. This reaction is typically fast, high-yielding, and occurs under gentle conditions, making it a highly effective synthetic step.

Another approach involves the nucleophilic substitution of a 3-(halomethyl)isothiazole, such as 3-(chloromethyl)isothiazole. In this method, the halogen acts as a good leaving group, which can be displaced by a hydroxide (B78521) nucleophile (e.g., from NaOH or KOH) in an Sₙ2 reaction to form the alcohol. This pathway provides a straightforward conversion to this compound from a different class of precursors.

Synthesis of Isothiazole Ring System Precursors

In many synthetic strategies, the isothiazole ring itself is constructed as a key step. These methods build the heterocyclic scaffold from acyclic precursors, often incorporating the necessary carbon and nitrogen atoms in the final cyclization step.

Cyclization Reactions for Isothiazole Scaffold Construction

The construction of the isothiazole ring can be achieved through various cyclization reactions. A common strategy involves the oxidative cyclization of compounds that contain the requisite N-C-C-S framework. For example, α,β-unsaturated thiocarboxylic acid amides can undergo oxidative cyclization in the presence of an oxidizing agent to form the isothiazole ring. thieme-connect.de

Another powerful method is the [3+2] cycloaddition reaction. For instance, a 1,3-dipolar cycloaddition between a nitrile sulfide and an alkyne can yield a substituted isothiazole. nih.gov This approach is highly versatile, as the choice of alkyne and nitrile sulfide allows for the introduction of various substituents onto the resulting isothiazole scaffold. These methods are fundamental in creating the core isothiazole structure, which can then be further modified to produce this compound or its analogues. nih.gov

Table 2: Key Cyclization Strategies for Isothiazole Synthesis

| Reaction Type | Precursors | Key Transformation |

| Oxidative Cyclization | α,β-Unsaturated thiocarboxamides | Formation of N-S bond via oxidation |

| [3+2] Cycloaddition | Nitrile sulfides, Alkynes | Formation of the 5-membered ring |

| Condensation | Enamino thiones, Hydroxylamine-O-sulfonic acid | Ring closure with N-S bond formation |

Heterocycle Annulation Strategies

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic chemistry. For isothiazoles, these strategies involve the construction of the five-membered ring from acyclic precursors through the formation of key carbon-sulfur and nitrogen-sulfur bonds.

One prominent annulation approach is the (4+1)-heterocyclization, which involves reacting a four-atom fragment with a single-atom fragment. An operationally simple and metal-free synthesis of 3,5-disubstituted isothiazoles employs β-ketodithioesters or β-ketothioamides as the four-atom source and ammonium (B1175870) acetate (B1210297) (NH₄OAc) as the nitrogen source. organic-chemistry.org This carbon-economic [4+1] annulation proceeds through a cascade of sequential imine formation, cyclization, and aerial oxidation, leading to the formation of both the C-N and S-N bonds in a single pot. organic-chemistry.org

Another powerful technique is the transition-metal-catalyzed transannulation of other heterocycles. For instance, a variety of isothiazoles can be synthesized via a rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. organic-chemistry.org In this process, the 1,2,3-thiadiazole (B1210528) ring serves as a precursor that, upon reaction, extrudes nitrogen and rearranges to form the more stable isothiazole ring system with the incorporation of the nitrile component. organic-chemistry.org This method is particularly relevant for accessing 3-substituted isothiazoles, as the choice of nitrile dictates the substituent at this position.

Table 1: Overview of Heterocycle Annulation Strategies for Isothiazole Synthesis

| Strategy | Key Reactants | Bond Formation Principle | Key Features |

|---|---|---|---|

| [4+1] Annulation | β-ketodithioesters/thioamides + NH₄OAc | Four-atom (C-S-C-C) fragment reacts with a one-atom (N) fragment. | Metal-free, operationally simple, cascade reaction. organic-chemistry.org |

| Transannulation | 1,2,3-Thiadiazoles + Nitriles | Rearrangement of one heterocycle to another with incorporation of a new fragment. | Rhodium-catalyzed, provides access to diverse substitutions. organic-chemistry.org |

Advanced Synthetic Protocols

Modern organic synthesis has driven the development of more efficient, selective, and environmentally benign methods for constructing heterocyclic scaffolds. Catalytic systems, electrochemical approaches, and multi-component reactions represent the forefront of these advanced strategies for synthesizing isothiazole derivatives.

Catalytic Approaches in Isothiazole Synthesis

Transition-metal catalysis has provided powerful tools for isothiazole synthesis, enabling reactions that are otherwise difficult to achieve. Rhodium-based catalysts are particularly effective in this context.

The rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with a wide range of nitriles (including alkyl, aryl, and heteroaryl nitriles) proceeds through the formation of an α-thiavinyl rhodium-carbenoid intermediate. organic-chemistry.org This highly reactive species then engages with the nitrile to construct the isothiazole ring. organic-chemistry.org Similarly, rhodium catalysts can facilitate an oxidative annulation process using elemental sulfur. rsc.org These methods offer significant advantages in terms of functional group tolerance and substrate scope, allowing for the synthesis of complex isothiazole structures. organic-chemistry.orgrsc.org

| Catalyst System | Reaction Type | Starting Materials | Product Scope | Reference |

| Rhodium-based | Transannulation | 1,2,3-Thiadiazoles, Nitriles | Wide variety of 3,4,5-substituted isothiazoles | organic-chemistry.org |

| Rhodium-based | Oxidative Annulation | Benzimidates, Elemental Sulfur | Substituted isothiazole rings | rsc.org |

Electrochemical Synthesis Pathways for Isothiazole Derivatives

Electrosynthesis has emerged as a green and powerful alternative to traditional chemical redox reactions, offering mild conditions and avoiding the use of stoichiometric chemical oxidants or reductants. rsc.org The construction of the isothiazole ring can be achieved electrochemically from precursors containing a C-C-C-N fragment and a sulfur source.

One documented method involves the electrolysis of 3-aryl-2-phenylsulfonylacrylonitriles. researchgate.net When this reaction is conducted in acetonitrile (B52724) or DMF using a chemically active sulfur-graphite electrode, the process leads to the formation of bis(5-arylisothiazol-3-yl) di- or trisulfides. researchgate.net The proposed mechanism involves the elimination of the phenylsulfonyl group and the simultaneous addition of a polysulfide anion, which is generated in situ from the electroreduction of elemental sulfur at the cathode. researchgate.net This pathway directly installs the isothiazole ring system, with the nitrile group of the starting material becoming the C3-position of the heterocycle, making it a viable route to precursors of this compound.

Multi-Component Reactions for Isothiazole-3-ylmethanol Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials, are highly valued for their efficiency and atom economy. Several MCRs have been developed for the synthesis of isothiazoles.

A notable three-component strategy for the selective synthesis of isothiazoles involves the reaction of enaminoesters, sulfur, and fluorodibromoamides or -esters. researchgate.net This reaction proceeds via the cleavage of two C-F bonds and the concurrent formation of new C-S, C-N, and N-S bonds, assembling the isothiazole ring in a single step. rsc.orgresearchgate.net By carefully selecting the enaminoester component, it is possible to introduce a functional group handle, such as an ester, at what will become the C3-position of the isothiazole ring. This ester can then be readily reduced to the primary alcohol of this compound.

Table 2: Comparison of Advanced Synthetic Protocols for Isothiazoles

| Protocol | Core Principle | Typical Reactants | Key Advantage |

|---|---|---|---|

| Catalytic Approaches | Transition-metal mediated bond formation and rearrangement. | 1,2,3-Thiadiazoles, nitriles, benzimidates, sulfur. organic-chemistry.orgrsc.org | High efficiency, broad functional group tolerance. |

| Electrochemical Pathways | Redox reactions driven by electric current. | Acrylonitriles, elemental sulfur. researchgate.net | Environmentally friendly, avoids chemical redox agents. rsc.org |

| Multi-Component Reactions | Convergent synthesis from ≥3 starting materials. | Enaminoesters, sulfur, fluorodibromo-compounds. researchgate.net | High atom economy and operational simplicity. |

Derivatives and Structural Modifications of Isothiazol 3 Ylmethanol

Chemical Functionalization at the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at the 3-position of the isothiazole (B42339) ring is a prime site for a variety of chemical transformations, including esterification, etherification, oxidation, and halogenation followed by nucleophilic substitution.

Esterification is a fundamental reaction involving the conversion of the hydroxymethyl group of isothiazol-3-ylmethanol into an ester. 3vsigmausa.com This is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or acid anhydrides, often in the presence of an acid catalyst. chemguide.co.uk This reaction is a key step in synthesizing derivatives with diverse functional properties.

For instance, esters of 4,5-dichloroisothiazole-3-carboxylic acid have been synthesized by acylating various alcohols, demonstrating a common strategy for creating ester linkages with the isothiazole moiety. researchgate.net The acylation of ferrocene-1,1′-dicarboxylic acid with (4,5-dichloroisothiazol-3-yl)methanol results in the formation of the corresponding di-ester, showcasing the utility of this reaction in creating complex molecules with multiple functional units. researchgate.net Similarly, (1,2,3-Thiadiazol-5-yl)methanol, a related heterocyclic alcohol, can undergo esterification, highlighting the general applicability of this reaction to hydroxymethyl-substituted heterocycles. evitachem.com

Table 1: Examples of Esterification Reactions

| Starting Alcohol | Acylating Agent | Resulting Ester | Reference |

|---|---|---|---|

| (4,5-Dichloroisothiazol-3-yl)methanol | Ferrocene-1,1′-dicarboxylic acid | Di(4,5-dichloroisothiazol-3-ylmethyl) ferrocene-1,1′-dicarboxylate | researchgate.net |

| Various Alcohols | 4,5-Dichloroisothiazole-3-carbonyl chloride | 4,5-Dichloroisothiazole-3-carboxylates | researchgate.net |

| Ferrocene (B1249389) Alcohols | 4,5-Dichloroisothiazole-3-carbonyl chloride | Ferrocenyl-isothiazole Esters | researchgate.net |

Etherification involves the conversion of the hydroxymethyl group into an ether linkage (-CH₂-O-R). A common method for this transformation is the Williamson ether synthesis, where the alcohol is first converted to an alkoxide and then reacted with an alkyl halide. organic-chemistry.org

A key intermediate for this process is the corresponding chloromethyl derivative. For example, (4,5-dichloroisothiazol-3-yl)methanol can be reacted with thionyl chloride to produce 4,5-dichloro-3-(chloromethyl)isothiazole. researchgate.net This chlorinated intermediate is then susceptible to nucleophilic attack by an alcohol or phenol (B47542) in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), to yield the desired ether. This strategy has been successfully employed to synthesize methyl 5-((4,5-dichloroisothiazol-3-yl)methoxy)-4-oxo-4H-pyran-2-carboxylate. researchgate.net

Table 2: Synthesis of Isothiazole Ethers

| Isothiazole Methanol (B129727) Derivative | Reagent 1 | Intermediate | Reagent 2 | Final Product | Reference |

|---|---|---|---|---|---|

| (4,5-Dichloroisothiazol-3-yl)methanol | Thionyl chloride (SOCl₂) | 4,5-Dichloro-3-(chloromethyl)isothiazole | Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate / K₂CO₃ | Methyl 5-((4,5-dichloroisothiazol-3-yl)methoxy)-4-oxo-4H-pyran-2-carboxylate | researchgate.net |

The primary alcohol of the hydroxymethyl group can be oxidized to form corresponding carbonyl compounds, namely aldehydes or carboxylic acids. pressbooks.pubambeed.com The choice of oxidizing agent and reaction conditions determines the final product. libretexts.org

Mild oxidizing agents, such as Dess-Martin periodinane, are typically used to convert primary alcohols to aldehydes. pressbooks.pub For instance, the oxidation of (4-Bromoisothiazol-3-yl)methanol (B2679544) can yield 4-bromoisothiazole-3-carbaldehyde. More potent oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can further oxidize the alcohol or the intermediate aldehyde to the corresponding carboxylic acid. pressbooks.pub The oxidation of (4-Bromoisothiazol-3-yl)methanol can thus produce 4-bromoisothiazole-3-carboxylic acid. Similarly, the selective reduction of 4,5-dichloroisothiazole-3-carboxylic acid with borane (B79455) (BH₃) yields the corresponding methanol, and conversely, oxidation of the hydroxymethyl group on related derivatives has been achieved to form aldehydes. researchgate.net

Table 3: Oxidation Products of this compound Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| (4-Bromoisothiazol-3-yl)methanol | Mild Oxidizing Agent (e.g., Dess-Martin Periodinane) | 4-Bromoisothiazole-3-carbaldehyde | |

| (4-Bromoisothiazol-3-yl)methanol | Strong Oxidizing Agent (e.g., KMnO₄) | 4-Bromoisothiazole-3-carboxylic acid | |

| 4-Methyl-5-(hydroxymethyl)thiazole | Manganese Dioxide (MnO₂) | 4-Methyl-5-formylthiazole | researchgate.net |

The hydroxyl group can be transformed into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. nih.gov A standard method involves reacting the alcohol with thionyl chloride (SOCl₂) to produce a chloromethyl derivative.

This strategy has been applied to synthesize 4,5-dichloro-3-(chloromethyl)isothiazole from (4,5-dichloroisothiazol-3-yl)methanol. researchgate.net This chloromethyl compound is a versatile intermediate that can react with a wide range of nucleophiles. For example, it reacts with sodium methylate, thiophenolates, or morpholine (B109124) to replace the chlorine atom with methoxy, thiophenyl, or morpholino groups, respectively. researchgate.net This two-step process of halogenation followed by nucleophilic substitution provides a powerful route to a variety of functionalized derivatives.

Table 4: Nucleophilic Substitution of Halogenated Intermediates

| Intermediate | Nucleophile | Product | Reference |

|---|---|---|---|

| 4,5-Dichloro-3-(chloromethyl)isothiazole | Sodium methylate | 4,5-Dichloro-3-(methoxymethyl)isothiazole | researchgate.net |

| 4,5-Dichloro-3-(chloromethyl)isothiazole | Sodium phenylthiolate | 4,5-Dichloro-3-((phenylthio)methyl)isothiazole | researchgate.net |

| 4,5-Dichloro-3-(chloromethyl)isothiazole | Morpholine | 4-( (4,5-Dichloroisothiazol-3-yl)methyl)morpholine | researchgate.net |

Modifications of the Isothiazole Ring System

The aromatic isothiazole ring can also undergo chemical modification, primarily through electrophilic substitution reactions. The position of these substitutions is governed by the electronic nature of the ring and any existing substituents.

The isothiazole ring is an electron-rich heteroarene that is susceptible to electrophilic substitution, with the C4 position being the most reactive site. thieme-connect.de

Halogenation: Direct halogenation of the isothiazole ring is a common modification. For example, isothiazole can be chlorinated to yield 4-chloroisothiazole. thieme-connect.de Bromination of isothiazole with bromine in acetic acid also occurs, yielding 4-bromoisothiazole. thieme-connect.de An example of a pre-halogenated starting material is (4-Bromoisothiazol-3-yl)methanol, where the bromine atom at the C4 position can itself be a site for further reactions like Suzuki-Miyaura cross-coupling.

Alkylation: While direct Friedel-Crafts alkylation on the isothiazole ring can be challenging, alkyl groups can be introduced through other means. N-alkylation of the isothiazole nitrogen can occur with reagents like alkyl halides or dimethyl sulfate. thieme-connect.de However, for C-alkylation, it is more common to build the ring from already alkylated precursors or to use organometallic cross-coupling reactions on a halogenated isothiazole.

Table 5: Examples of Isothiazole Ring Substitution

| Isothiazole Derivative | Reagent/Reaction | Product | Position of Substitution | Reference |

|---|---|---|---|---|

| Isothiazole | Chlorination | 4-Chloroisothiazole | C4 | thieme-connect.de |

| Isothiazole | Bromination (Br₂/AcOH) | 4-Bromoisothiazole | C4 | thieme-connect.de |

| 4-Methylisothiazole | Chlorination (photochemical) | 3-Chloro-4-methylisothiazole | C3 | thieme-connect.de |

Introduction of Fused Ring Systems

The strategic fusion of the isothiazole core, the parent heterocyclic system of this compound, with other ring systems is a key approach to generating novel chemical entities with distinct properties. This structural modification creates rigid, polycyclic frameworks that can orient substituents in specific three-dimensional arrangements, potentially enhancing interactions with biological targets. Research has focused on the synthesis of various fused isothiazole systems, particularly with other heterocycles like pyrimidines and pyridines.

One prominent class of fused systems is the isothiazolo[d]pyrimidines. The synthesis of isothiazolo[3,4-d]pyrimidine (B576739) derivatives has been explored, starting from precursors such as 6-amino-1,3-dialkyluracils. acs.org These reactions can yield complex structures like 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles, which serve as platforms for further functionalization. acs.org Similarly, the isothiazolo[4,5-d]pyrimidine (B15245150) skeleton has been synthesized, including C-nucleoside isosteres of biologically important molecules like inosine. acs.org Another related structure, 2-acetyl-3,5-dimethyl-isothiazolo[2,3-a]pyrimidin-7-one, has been used as a starting material to generate further derivatives. derpharmachemica.com

The fusion of isothiazole with a pyridine (B92270) ring has also been investigated. For instance, a synthetic route has been established for 3,7-disubstituted isothiazolo[4,3-b]pyridines, which are recognized as a chemotype with potential kinase inhibitory activity. nih.gov The synthesis of these fused systems often involves multi-step processes, including palladium-catalyzed reactions to build the complex scaffold. nih.gov These fused ring systems provide a rigid core that locks the relative orientation of substituents, a critical factor in designing molecules for specific biological applications.

| Fused System Name | Core Structure | Significance/Application | Reference |

|---|---|---|---|

| Isothiazolo[3,4-d]pyrimidine | Isothiazole fused with Pyrimidine | Scaffold for preparing new derivatives with varied functional groups. acs.org | acs.org |

| Isothiazolo[4,5-d]pyrimidine | Isothiazole fused with Pyrimidine | Used to create C-nucleoside isosteres of molecules like inosine. acs.org | acs.org |

| Isothiazolo[4,3-b]pyridine | Isothiazole fused with Pyridine | Chemotype investigated for potential kinase inhibition. nih.gov | nih.gov |

| Isothiazolo[2,3-a]pyrimidine | Isothiazole fused with Pyrimidine | Starting material for the synthesis of various heterocyclic derivatives. derpharmachemica.com | derpharmachemica.com |

Bioisosteric Analogues of this compound

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. researchgate.netopenaccessjournals.com This approach is used to modulate physicochemical properties, improve pharmacokinetics, or enhance target binding. While direct bioisosteric replacements for the entire this compound molecule are context-dependent, the isothiazole ring itself can be considered a bioisostere for other five-membered heterocycles.

The thiazole (B1198619) ring, a close structural relative of isothiazole, is a well-documented bioisostere. nih.gov It has been successfully used to replace carbonyl groups and other functionalities, leading to potent and selective antagonists for receptors like the 5-HT3 receptor. nih.gov Given the structural similarity, the isothiazole ring can be proposed as a bioisostere for thiazole, phenyl, and other aromatic rings in various molecular scaffolds. mdpi.com

Other heterocyclic rings have also been investigated as bioisosteres for ester or amide functionalities, a role the isothiazole ring could potentially play. researchgate.net For example, 1,2,4-oxadiazoles and 4-hydroxy-1,2,3-triazoles are used as stable analogues of esters or carboxylic acids. researchgate.netrsc.org The replacement of one heterocyclic core with another, such as isoxazole (B147169) with pyridine or oxadiazole, has been shown to yield compounds with high affinity for biological targets. nih.gov Therefore, bioisosteric analogues of this compound could be designed by replacing the isothiazole ring with other heterocycles like thiazole, 1,2,4-oxadiazole, or pyrazole (B372694) to fine-tune the molecule's properties. mdpi.com

| Original Ring | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Isothiazole | Thiazole | Structural isomer with similar electronics and steric profile; known to act as a bioisostere in many systems. nih.govmdpi.com | nih.govmdpi.com |

| Isothiazole | 1,2,4-Oxadiazole | Used as a metabolically stable analog for ester or amide groups; offers different hydrogen bonding patterns. researchgate.net | researchgate.net |

| Isothiazole | Pyrazole | Presents a different arrangement of nitrogen atoms, altering hydrogen bond donor/acceptor capabilities and dipole moment. mdpi.com | mdpi.com |

| Isothiazole | Isoxazole | Features an oxygen instead of sulfur, which alters lipophilicity and metabolic stability. nih.gov | nih.gov |

Conjugation Strategies with Other Molecular Entities

Formation of Hybrid Molecules with Biologically Relevant Scaffolds

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric scaffolds to create a single hybrid molecule. nih.gov The goal is to develop compounds with improved affinity, better selectivity, or a multi-target profile by combining the functionalities of the parent molecules. nih.govekb.eg The isothiazole nucleus, similar to the extensively studied thiazole ring, serves as a valuable building block for creating such hybrids. researchgate.netresearchgate.net

The synthesis of hybrid molecules often involves linking the isothiazole or a related heterocyclic core to other biologically relevant structures. For example, thiazole has been hybridized with pyridine to create molecules with significant antiproliferative activity. mdpi.com Other successful hybridizations have combined thiazole with scaffolds like pyrazoline, quinoxaline (B1680401), and isatin (B1672199). ekb.egtandfonline.comnih.gov These combinations aim to produce novel chemical entities that can interact with multiple biological targets or pathways. ekb.eg

The design of these hybrids can be guided by the known activities of the individual components. For instance, isatin and its derivatives are known to possess a wide range of biological activities, making them attractive partners for hybridization. nih.govmdpi.com Similarly, quinoxaline is another privileged scaffold used in the development of new hybrid molecules. tandfonline.com By applying this strategy, an this compound-derived unit could be conjugated with various bioactive scaffolds to explore new chemical space and generate novel functional molecules.

| Core Scaffold (e.g., Isothiazole) | Conjugated Scaffold | Rationale for Hybridization | Reference |

|---|---|---|---|

| Thiazole/Isothiazole | Pyridine | Combines the electronic properties of both heterocycles to create potent anticancer agents. mdpi.com | mdpi.com |

| Thiazole/Isothiazole | Pyrazoline | Merges two pharmacologically significant heterocycles to enhance therapeutic potential. ekb.eg | ekb.eg |

| Thiazole/Isothiazole | Isatin | Links two versatile scaffolds known for diverse bioactivities to produce novel compounds. nih.gov | nih.gov |

| Thiazole/Isothiazole | Quinoxaline | Creates rigid, extended structures with potential for unique biological interactions. tandfonline.com | tandfonline.com |

Covalent Linkage to Polymeric Structures

The incorporation of heterocyclic moieties like isothiazole into polymeric structures is a strategy to develop advanced materials with tailored electronic, optical, or mechanical properties. The isothiazole unit can be covalently linked to a polymer chain either as part of the main backbone or as a pendant group. rsc.orgrsc.org The covalent bonds holding the atoms within the polymer chain are primary bonds, ensuring the stability of the resulting structure. omu.edu.trnde-ed.org

One method for creating such materials is through the synthesis and subsequent polymerization of monomers functionalized with the heterocyclic unit. For example, thiazole-functionalized benzo[1,2-b:4,5-b′]dithiophene has been used as a donor unit in the synthesis of D-A copolymers for organic solar cells. rsc.org The resulting polymers can exhibit desirable properties such as broad absorption spectra and deep HOMO energy levels. rsc.org Another approach involves creating conjugated microporous polymers (CMPs) through reactions like the Schiff-base reaction between functionalized aldehydes and dithiooxamide, forming thiazolo[5,4-d]thiazole (B1587360) units within the polymer framework. rsc.org

These isothiazole- or thiazole-functionalized polymers can be designed for specific applications. For instance, CMPs are investigated for energy storage due to their inherent porosity and high stability. rsc.org The structure of the polymer, whether linear, branched, or cross-linked, dictates its final properties. nde-ed.org By covalently linking this compound or a derivative to a polymer, one could create functional materials such as novel resins, coatings, or materials for electronic devices.

| Polymer Type | Method of Linkage | Monomer/Unit Example | Potential Application | Reference |

|---|---|---|---|---|

| D-A Copolymer | Incorporation into polymer backbone | Thiazole functionalized benzo[1,2-b:4,5-b′]dithiophene (BDTTZ) | Organic solar cells | rsc.org |

| Conjugated Microporous Polymer (CMP) | Formation of heterocycle during polymerization (e.g., Schiff-base reaction) | Pyrene aldehyde derivatives and dithiooxamide | Supercapacitor energy storage | rsc.org |

| Poly(thiazole-ethylene) Derivative | Incorporation into polymer backbone | Ester-functionalized thiazole-vinyl structure | Organic solar cells | ecust.edu.cn |

| Helical Polymer | Attachment as a pendant group | Oligo[(p-phenyleneethynylene)n]phenylacetylene monomers | Advanced materials with multi-helical structures | nih.gov |

Mechanistic Investigations of Isothiazol 3 Ylmethanol Reactivity

Reaction Pathways Involving the Hydroxymethyl Functionality

Electrophilic and Nucleophilic Reactions of the Hydroxyl Group

The hydroxymethyl group at the 3-position of the isothiazole (B42339) ring provides a versatile handle for a variety of chemical transformations. The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic and capable of attacking a range of electrophiles. Common reactions include esterification and etherification. For instance, it can be acylated to form esters, a transformation often utilized in the synthesis of derivatives with modified biological activities. One example involves the synthesis of isothiazol-3-yl acetate (B1210297). ethz.ch

Conversely, the hydroxyl group can be activated to function as an electrophile. Protonation of the hydroxyl group, or its conversion to a superior leaving group like a tosylate or mesylate, facilitates nucleophilic substitution reactions at the adjacent methylene (B1212753) carbon. This pathway is essential for introducing a wide array of functional groups onto the isothiazole scaffold.

Radical Reactions at the Methylene Carbon

Radical reactions offer an alternative pathway for the functionalization of isothiazol-3-ylmethanol, particularly at the methylene carbon. nih.gov These reactions are typically initiated by heat, light, or a radical initiator, which generates a highly reactive species with an unpaired electron. numberanalytics.com The carbon of the hydroxymethyl group is in a "benzylic-like" position relative to the aromatic isothiazole ring. This position is known to be susceptible to radical abstraction due to the resonance stabilization of the resulting radical. nptel.ac.in

Once formed, this radical can participate in several types of reactions:

Addition: The radical can add to unsaturated systems like alkenes or alkynes, forming new carbon-carbon bonds. nptel.ac.inmugberiagangadharmahavidyalaya.ac.in This is a key step in many radical polymerization and cyclization reactions. mugberiagangadharmahavidyalaya.ac.inlibretexts.org

Substitution: The radical can abstract an atom, typically a halogen, from another molecule in a chain propagation step. numberanalytics.comlibretexts.org

Combination/Termination: Two radicals can combine to form a stable, non-radical product, which terminates the radical chain reaction. numberanalytics.comnptel.ac.in

While the general principles of radical chemistry are well-established, specific studies on radical reactions at the methylene carbon of this compound are less common than their ionic counterparts. However, the known reactivity of similar benzylic and allylic systems provides a strong theoretical basis for these transformations. nptel.ac.inlibretexts.org

Isothiazole Ring Reactivity and Transformations

The isothiazole ring, while aromatic, is susceptible to various transformations under specific energetic conditions. thieme-connect.de

Ring-Opening Mechanisms

The isothiazole ring can be opened through interactions with nucleophilic and electrophilic reagents. researchgate.net Nucleophilic attack is a common mechanism for ring cleavage. For example, isothiazolium salts are particularly sensitive to attack by amines and hydrazines, which can lead to ring opening to form 3-aminoalk-2-ene-1-thiones. thieme-connect.de In some instances, depending on the substituents, treatment of isothiazoles with hydrazine (B178648) can lead to a rearrangement to form pyrazoles, a process that proceeds through a nucleophilic addition at the C5 position followed by ring-opening and intramolecular cyclization. sci-hub.se The susceptibility of the isothiazole ring to nucleophilic attack is generally greater at the 5-position than at the 3-position. researchgate.netthieme-connect.com

Photochemical Isomerization and Rearrangement Processes

Upon irradiation with light, isothiazoles can undergo photoisomerization to form thiazoles. taylorfrancis.comresearchgate.net This phototransposition has been the subject of extensive study. taylorfrancis.com Theoretical models suggest several possible mechanisms for this rearrangement, including pathways involving internal cyclization, or ring contraction and expansion. researchgate.netpsu.edursc.org These studies propose that upon photoexcitation, the molecule passes through a conical intersection to a high-energy intermediate, which can then rearrange to the photoproduct. psu.edursc.org The formation of Dewar-type intermediates or thioketone-azirine species has been suggested as plausible steps in these chemical permutations. researchgate.net The exact pathway and efficiency of the reaction can be influenced by the substitution pattern on the ring and the reaction conditions. psu.edu

| Photochemical Reaction of Isothiazoles | |

| Reaction Type | Photoisomerization / Phototransposition taylorfrancis.com |

| Reactant | Isothiazole derivatives (e.g., methylisothiazole) taylorfrancis.compsu.edu |

| Product | Thiazole (B1198619) derivatives taylorfrancis.com |

| Proposed Intermediates | Dewar-type valence isomers, tricyclic species, thioketone-azirine species researchgate.net |

| Mechanistic Feature | Passage through a conical intersection after photoexcitation psu.edursc.org |

Thermally Induced Transformations

Aromaticity and Stability in Reaction Contexts

The isothiazole ring, the core of this compound, is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms in a 1,2-relationship. sci-hub.se Its stability is derived from a delocalized π-electron system, which imparts typical aromatic character. medwinpublishers.comresearchgate.net This aromaticity is a determining factor in the chemical behavior and reactivity of isothiazole derivatives.

The degree of aromaticity in isothiazoles has been compared to other 1,2-azoles. It is generally considered to be more aromatic than the corresponding isoxazole (B147169) but less so than pyrazole (B372694). medwinpublishers.comthieme-connect.com This intermediate aromatic character influences the stability of the ring in various chemical transformations. For instance, the stability of the isothiazole ring is reflected in its electron impact mass spectra, where the molecular ion often corresponds to the base peak, a characteristic of stable aromatic compounds. researchgate.net

Computational studies provide deeper insights into the factors governing the ring's stability. A study on dehydroisothiazole radical isomers using electronic structure calculations revealed that thermodynamic stability is significantly influenced by the position of the radical electron and its interaction with the heteroatoms in the ring. rsc.org The relative stability among C-centered radical isomers was attributed to interactions between the radical and lone pair electrons. rsc.org The kinetic stability of these radical isomers, assessed through unimolecular decomposition pathways, was found to be dependent on ring-opening channels, with preferential cleavage of S–N or C–S bonds. rsc.org

The inherent stability of the aromatic isothiazole ring means that reactions often occur at the substituent, such as the methanol (B129727) group in this compound, which can undergo oxidation to form the corresponding aldehyde or carboxylic acid. However, the ring itself can participate in reactions under conditions that can overcome its aromatic stabilization energy.

Table 1: Comparative Aromaticity of 1,2-Azoles

| Heterocycle | Relative Aromaticity Order | Key Stability Factors |

|---|---|---|

| Pyrazole | Highest | Strong N-H and N-N bonds, effective π-electron delocalization. |

| Isothiazole | Intermediate | Delocalized π-electron system involving the S-N bond; more stable than isoxazole. medwinpublishers.comthieme-connect.com |

| Isoxazole | Lowest | Weaker N-O bond makes it more susceptible to cleavage. thieme-connect.com |

Mechanistic Studies of Isothiazole Formation

The synthesis of the isothiazole ring is a significant challenge in heterocyclic chemistry, primarily due to the instability of thiohydroxylamine, a key precursor. sci-hub.se Consequently, numerous synthetic strategies have been developed that bypass this limitation through various ring-forming reactions. These can be broadly classified based on the fragments that assemble to form the ring. thieme-connect.com Common methods include intramolecular cyclization of precursors containing a pre-formed S–C–C–C–N fragment and heterocyclization reactions that combine smaller fragments. thieme-connect.com

One prominent strategy is the oxidative cyclization of an S–C–C–C–N fragment, such as in the conversion of 3-aminopropenethiones. thieme-connect.com Another widely applicable approach involves the reaction of β-ketodithioesters with an ammonia (B1221849) source, which proceeds through a sequence of imine formation, cyclization, and oxidation. sci-hub.senumberanalytics.com More complex cascade reactions have also been reported, such as the synthesis of 3,5-disubstituted isothiazoles from α,β-unsaturated N-Ts imines and a trisulfur (B1217805) radical anion. sci-hub.se

Elucidation of Key Intermediates

The mechanisms of isothiazole formation are often elucidated by identifying or proposing key reaction intermediates. The specific intermediates depend heavily on the chosen synthetic route and starting materials.

In the synthesis from β-ketodithioesters and an ammonia source, the proposed mechanism involves the initial nucleophilic addition of ammonia to form an enamine intermediate, which then dehydrates to a β-iminodithioester. numberanalytics.com This key intermediate subsequently undergoes cyclization and oxidation to yield the aromatic isothiazole ring. numberanalytics.com Similarly, a study involving ammonium (B1175870) thiocyanate (B1210189) documented the formation of β-enaminones as crucial intermediates during the mechanistic investigation. rsc.org

In other routes, different intermediates are central to the reaction pathway. For instance, the synthesis of fused isothiazoles via oxidative cyclization of a precursor containing adjacent thiol and nitrile groups is proposed to proceed through an imine species (D), formed after activation of the nitrile and attack by a bromide. rsc.org The reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with 2-(phenylsulfonyl)acetonitrile is suggested to proceed via zwitterionic intermediates. researchgate.netresearchgate.net

Table 2: Key Intermediates in Selected Isothiazole Syntheses

| Synthetic Route | Starting Materials | Key Intermediate(s) | Source(s) |

|---|---|---|---|

| Condensation/Oxidation | β-Ketodithioesters, Ammonia | β-Iminodithioester | numberanalytics.com |

| Oxidative Cyclization | 3-Aminopropenethiones | N/A (Direct cyclization of precursor) | thieme-connect.com |

| Cascade Reaction | α,β-Unsaturated N-Ts imines, Trisulfur radical anion | Radical adduct, Cyclized radical | sci-hub.se |

| Neat Synthesis | 1,3-Dicarbonyl compounds, Ammonium thiocyanate | β-Enaminone | rsc.org |

| Ring Transformation | 4,5-Dichloro-1,2,3-dithiazolium chloride | Zwitterionic species | researchgate.netresearchgate.net |

| Fused Ring Formation | 3-Mercaptopicolinonitrile analogue, Bromine | Imine species from nitrile activation | rsc.org |

Transition State Analysis

Transition state analysis, often performed using computational chemistry, provides critical information about the energy barriers and feasibility of proposed reaction mechanisms. For isothiazoles, theoretical studies have been instrumental in understanding complex rearrangements and formation pathways.

A theoretical study on the photochemical isomerization of methylisothiazoles employed CASSCF and MP2-CAS methods to investigate the reaction mechanisms. psu.edu This research identified the structures of conical intersections, intermediates, and transition states, allowing for a qualitative explanation of the reaction pathways. For the isomerization of 3-methylisothiazole, one pathway involves a bicyclic intermediate (Int-1) that proceeds through a transition state (TS-1) for a sci-hub.seresearchgate.net nitrogen shift with a calculated barrier height of 19 kcal/mol. The subsequent ring-opening step proceeds via transition state TS-2, which is 21 kcal/mol above its preceding intermediate. psu.edu

Another investigation into the reactivity of isothiazolone (B3347624) biocides with thiols like cysteine proposed a mechanism involving the formation of a reduced, ring-opened mercaptoacrylamide. nih.gov For 5-chloro-N-methylisothiazol-3-one (CMIT), this intermediate is believed to tautomerize into a highly reactive thio-acyl chloride, a step that would proceed through a specific transition state and accounts for its enhanced biological activity. nih.gov Kinetic studies showed that the rates of reaction with glutathione (B108866) directly parallel antimicrobial activity, highlighting the importance of the reaction energetics. nih.gov While not directly about this compound, these studies on the isothiazole and isothiazolone core provide a foundational understanding of the transition states involved in their reactions.

Table 3: Calculated Activation Barriers for 3-Methylisothiazole Isomerization

| Reaction Step | Species Involved | Transition State | Activation Barrier (kcal/mol) |

|---|---|---|---|

| sci-hub.seresearchgate.net Nitrogen Shift | Intermediate Int-1 → Intermediate Int-2 | TS-1 | 19 |

| C-C Bond Activation | Intermediate Int-2 → Product Pro-1 | TS-2 | 21 |

Data from a theoretical study on photochemical isomerization. psu.edu

Computational and Theoretical Studies on Isothiazol 3 Ylmethanol and Analogues

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have become indispensable in modern chemical research. niscpr.res.inresearchgate.net These methods allow for the detailed examination of the electronic structure and properties of molecules, offering a theoretical lens through which to understand and predict chemical phenomena. For Isothiazol-3-ylmethanol and its derivatives, these calculations provide a foundational understanding of their intrinsic characteristics.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For isothiazole (B42339) derivatives, computational methods like the semi-empirical PM3 and Density Functional Theory (DFT) have been employed to study their geometric and electronic structures. researchgate.net These studies reveal how substituent groups, such as the methanol (B129727) group in this compound, can influence the charge distribution and reactivity of the isothiazole ring. researchgate.net For instance, the substitution of a methyl group on the isothiazole ring has been shown to affect electronic parameters due to disturbances in the ring's charge distribution. researchgate.net

Theoretical calculations on various thiazole (B1198619) and isothiazole derivatives have been performed using methods like Hartree-Fock (HF) and DFT with different basis sets (e.g., 6-31G(d), 6-311++G(2d,2p), and CBS-Q). researchgate.net These studies calculate various quantum chemical parameters to understand the electronic behavior of these molecules. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Thiazole Derivatives (Illustrative)

This table is illustrative and based on general findings for thiazole derivatives, as specific data for this compound was not available in the search results. The values represent typical outputs from such calculations.

| Parameter | Description | Illustrative Value Range |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -7.5 researchgate.net |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

| ΔE (eV) | HOMO-LUMO Energy Gap | 4.0 to 6.0 |

| Dipole Moment (Debye) | Measure of the molecule's overall polarity | 2.0 to 5.0 researchgate.net |

| Total Negative Charge | Sum of negative partial charges on atoms | Varies with structure |

Data sourced from general findings on thiazole derivatives. researchgate.netresearchgate.net

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. cdnsciencepub.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. arabjchem.org The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. arabjchem.orgchimicatechnoacta.ru

Studies on thiazole and isothiazole derivatives have shown that the distribution of HOMO and LUMO orbitals can be visualized to predict sites of electrophilic and nucleophilic attack. researchgate.netmdpi.com For instance, in some thiazole azo dyes, the HOMO is spread over the donor part of the molecule, while the LUMO is localized on the acceptor moiety. mdpi.com Calculations on methyl-substituted isothiazoles have used the HOMO-LUMO gap to predict the relative reactivity of different isomers. researchgate.net

The distribution of electron density within a molecule is fundamental to its reactivity and intermolecular interactions. Computational methods can calculate the partial charges on each atom and generate molecular electrostatic potential (MEP) maps. youtube.com MEP maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of negative (electron-rich) and positive (electron-poor) potential. youtube.com

For isothiazole and its derivatives, CNDO/2 molecular orbital calculations have been used to determine total charge densities on the ring atoms. cdnsciencepub.com These calculations can help in understanding the chemical shifts observed in NMR spectroscopy, although a simple correlation is not always found. cdnsciencepub.com MEP analysis is a powerful tool for predicting how a molecule will interact with other molecules, for example, through hydrogen bonding or electrophilic/nucleophilic attack. youtube.com

Theoretical Studies on Tautomerism and Isomerism

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Theoretical studies are highly effective in predicting the relative stabilities of different tautomeric forms. For hydroxy-substituted isothiazoles, DFT calculations have been employed to investigate the tautomeric equilibria between the hydroxy form and its corresponding keto tautomers. nih.govmdpi.com These studies have shown that in many cases, the proton preferentially moves from the hydroxyl group to the ring nitrogen atom, resulting in a C=O group. nih.govmdpi.com The relative energies of these tautomers can be calculated to predict which form will be predominant in the gas phase or in solution. nih.gov

Isomerism, a broader concept, includes molecules with the same chemical formula but different arrangements of atoms. Computational studies have been used to explore the photochemical isomerization of isothiazoles. psu.eduresearchgate.net These studies investigate the potential energy surfaces of the ground and excited states to elucidate the mechanisms of photo-transposition, often involving high-energy intermediates and conical intersections. psu.eduresearchgate.netd-nb.info

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry provides a powerful means to investigate the detailed mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface (PES) or energy landscape for the reaction can be constructed. numberanalytics.comnih.gov This allows for the determination of activation barriers and reaction pathways, providing insights that are often difficult to obtain experimentally. numberanalytics.comnsf.gov

For example, theoretical studies on the nucleophilic substitution reaction of a substituted isothiazole dioxide proposed an unusual addition-elimination mechanism involving a 1,5-sigmatropic hydrogen shift based on ab initio, MP2, and DFT calculations. researchgate.net Similarly, computational investigations into the photochemical permutation of thiazoles and isothiazoles have mapped out the complex reaction networks, identifying key intermediates and transition states that govern the selective formation of different isomers. researchgate.netresearchgate.netd-nb.info DFT calculations have also been used to study the mechanism of 1,3-dipolar cycloaddition reactions involving related heterocyclic systems to understand the regioselectivity of the reaction. nih.gov These studies are crucial for understanding the reactivity of the isothiazole scaffold and for designing new synthetic routes.

Investigation of Reaction Pathways

Theoretical investigations into the reaction pathways of isothiazoles and related five-membered heterocycles have provided deep insights into their chemical behavior, such as isomerization, ring-opening, and cycloaddition reactions. researchgate.netresearchgate.net A significant area of study has been the photochemical rearrangement of isothiazole derivatives, where computational methods are used to explore complex, high-energy reaction mechanisms. d-nb.info

Quantum chemical calculations are employed to map the potential energy surfaces for proposed reaction mechanisms. cuny.edupsu.edu This involves optimizing the geometries of reactants, products, intermediates, and transition states (TS). By calculating the energies of these stationary points, activation energy barriers can be determined, which helps in predicting the most likely reaction pathway. nih.gov

For instance, studies on methyl-substituted isothiazoles have used methods like Complete Active Space Self-Consistent Field (CASSCF) and Møller-Plesset (MP2-CAS) to analyze photochemical isomerization pathways. psu.edursc.org These studies identified several potential mechanisms, including internal cyclization, ring contraction-expansion, and a direct pathway involving conical intersections, which are crucial points of rapid, non-radiative decay from an excited state to the ground state. psu.edursc.org The calculations suggested that the preferred route for photoisomerization proceeds from the reactant to the Franck-Condon region, then through a conical intersection to the final photoproduct. psu.edursc.org

Another study on phenyl-substituted thiazoles and isothiazoles demonstrated that the reaction outcome could be directed by the choice of solvent, a phenomenon rationalized by computational modeling of the Gibbs free energies of the intermediates and transition states. d-nb.inforesearchgate.net DFT calculations have also been used to study hetero Diels-Alder reactions involving thiazole and isothiazole, revealing that these reactions are synchronous and follow a normal electron demand pathway. researchgate.net The stereoselectivity of such reactions can be rationalized by analyzing secondary molecular orbital interactions. researchgate.net

| Reaction Type | Model System | Computational Method | Key Findings |

| Photochemical Isomerization | Methyl-substituted isothiazoles | CASSCF, MP2-CAS | Reaction proceeds via a conical intersection; a direct mechanism is favored over stepwise paths. psu.edursc.org |

| Photochemical Permutation | Phenyl-substituted thiazoles/isothiazoles | DFT (B3LYP) | Solvent choice dictates product selectivity (thiazole vs. isothiazole); rationalized by Gibbs free energy calculations. d-nb.inforesearchgate.net |

| Hetero Diels-Alder | Thiazole/Isothiazole + Thiophene-2,5-dione | DFT | The reaction is synchronous with normal electron demand; endo/exo selectivity is explained by secondary orbital interactions. researchgate.net |

| Ring Opening | Substituted Thiazoles | DFT | The mechanism (direct vs. indirect ring opening) is highly dependent on the electronic nature of substituents on the thiazole ring. nih.gov |

Role of Solvation in Reaction Processes

The solvent environment can dramatically influence chemical reactivity, altering reaction rates, equilibria, and even mechanistic pathways. numberanalytics.com Computational chemistry accounts for these effects using various solvation models, which can be broadly categorized as implicit or explicit. numberanalytics.commdpi.com

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant (ε). mdpi.com The solute is placed in a cavity within this dielectric, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized solvent medium. Popular implicit models include:

Polarizable Continuum Model (PCM): This is one of the most widely used models. The integral equation formalism variant (IEF-PCM) and its density-based version, SMD (Solvation Model based on Density), are common. mdpi.commdpi.com The SMD model is parameterized to reproduce solvation energies for a wide range of solvents. mdpi.com

Conductor-like Screening Model (COSMO): This model initially treats the solvent as a perfect conductor (ε = ∞) to simplify the calculation of the polarization charges on the cavity surface, which are then scaled to reflect the actual dielectric constant of the solvent. psu.edu

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding the behavior of molecules like this compound with its hydroxyl group. nih.gov While computationally more demanding, this method provides a more detailed and physically realistic picture of the solvation shell. mdpi.com These explicit solvent molecules can be treated using either quantum mechanics (QM) or molecular mechanics (MM) force fields, often in a hybrid QM/MM approach where the solute is treated with high-level QM and the solvent with faster MM.

Theoretical studies on the tautomerism of hydroxy-substituted isothiazoles have shown that solvation significantly impacts the relative stability of different forms. mdpi.com While one tautomer might be more stable in the gas phase, solvation can shift the equilibrium to favor another. For example, calculations on 3-hydroxyisothiazole showed that while the cis-3OH form is stable in the gas phase, solvation within the IEF-PCM framework shifts the preference to the 3-one, NH tautomer. mdpi.com This highlights the necessity of including solvent effects for accurate predictions of chemical behavior in solution. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. plos.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time, offering detailed insights into dynamic processes. plos.orgmdpi.com For this compound, MD simulations are particularly useful for exploring its conformational flexibility and its interactions with surrounding solvent molecules. researchgate.net

Conformational Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. acs.orgmdpi.com The flexible hydroxymethyl group (-CH₂OH) of this compound can rotate, leading to various conformers with different energies. Identifying the most stable, low-energy conformations is crucial as they often dictate the molecule's reactivity and biological interactions. researchgate.net

Computational methods are used to explore the potential energy surface of the molecule as a function of its dihedral angles. researchgate.net This typically involves:

Conformational Search: Generating a large number of possible conformations, often using molecular mechanics (MM) force fields which are computationally efficient. frontiersin.org

Geometry Optimization: Optimizing the geometry of the generated conformers using higher-level methods, such as DFT, to obtain more accurate structures and relative energies. researchgate.netmdpi.com

| Conformer ID | Dihedral Angle (S-C3-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | 60° (gauche) | 0.5 | 28.1 |

| 2 | 180° (anti) | 0.0 | 43.8 |

| 3 | -60° (gauche) | 0.5 | 28.1 |

Note: Data are hypothetical and for illustrative purposes only.

The simulation reveals the energy barriers between different conformers and the population distribution of stable states, providing a dynamic picture of the molecule's flexibility. mdpi.com

Interactions with Solvent Systems

MD simulations are exceptionally powerful for studying how a solute interacts with its solvent environment. mdpi.com Using an explicit solvent model, where hundreds or thousands of solvent molecules surround the solute, MD can simulate the formation of solvation shells and specific interactions like hydrogen bonds. biointerfaceresearch.comacs.org

For this compound in an aqueous solution, MD simulations could reveal:

Hydrogen Bonding: The dynamics of hydrogen bonds between the molecule's hydroxyl group and nitrogen atom with surrounding water molecules. The number of hydrogen bonds and their lifetimes are key parameters obtained from these simulations.

Solvation Structure: The organization of water molecules around the solute can be characterized by calculating radial distribution functions (RDFs). An RDF for the oxygen atom of the hydroxyl group, for example, would show distinct peaks corresponding to the first and second solvation shells, indicating the average distance and ordering of water molecules.

Hydrophobic/Hydrophilic Interactions: Simulations can map the spatial probability of finding solvent molecules, highlighting regions of strong interaction (hydrophilic sites like the -OH and N atom) and regions where solvent is excluded (hydrophobic sites like the C-H bonds of the ring). nih.gov

Recent advancements include the use of mixed solvents in MD simulations to probe binding sites on proteins, a technique that can also be applied to understand the interaction preferences of small molecules like this compound. biointerfaceresearch.com By simulating the molecule in a mixture of water and organic probes (e.g., ethanol, acetamide), one can identify "hot spots" on the molecule's surface that have a high affinity for specific types of interactions. biointerfaceresearch.com

Advanced Spectroscopic Characterization Techniques for Isothiazol 3 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of Isothiazol-3-ylmethanol. These one-dimensional techniques provide information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule. rsc.orgillinois.edu

In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons on the isothiazole (B42339) ring and the methanol (B129727) substituent are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the heterocyclic ring typically appear in the aromatic region of the spectrum, while the methylene (B1212753) protons of the methanol group and the hydroxyl proton will have distinct chemical shifts. The integration of these signals provides a ratio of the number of protons of each type.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their hybridization and the nature of the atoms they are bonded to. For example, the carbons of the isothiazole ring will have characteristic chemical shifts that are different from the sp³-hybridized carbon of the methanol group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C3-CH₂OH | ~4.8 | ~60 |

| C4-H | ~7.2 | ~122 |

| C5-H | ~8.7 | ~150 |

| C3 | - | ~165 |

| -CH₂O H | Variable | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To gain deeper insights into the molecular structure and confirm the assignments from 1D NMR, a variety of two-dimensional (2D) NMR experiments are employed. princeton.edutcd.iecam.ac.uk These techniques correlate signals from different nuclei, providing information about their connectivity through chemical bonds.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. cam.ac.uk For this compound, a COSY spectrum would show cross-peaks between the coupled protons on the isothiazole ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). nanalysis.comcolumbia.edumuni.cz An HSQC spectrum of this compound would show a correlation peak between the signal of each proton and the signal of the carbon it is bonded to, allowing for unambiguous assignment of both ¹H and ¹³C signals for the protonated carbons. nanalysis.comblogspot.com

Solid-State NMR Applications

While solution-state NMR is more common for small molecules, solid-state NMR (ssNMR) provides valuable information about the structure, polymorphism, and dynamics of compounds in their solid form. preprints.orgnih.govroutledge.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solids. preprints.org For this compound, ssNMR could be used to study its crystalline structure, identify different polymorphic forms, and investigate molecular motions in the solid state. This can be particularly relevant in pharmaceutical and materials science applications where the solid-state properties of a compound are critical. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. lcms.cz

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. illinois.edursc.org Unlike low-resolution mass spectrometry, HRMS can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the calculation of the elemental composition, confirming that the observed mass corresponds to the expected formula of C₄H₅NOS. This is a critical step in the definitive identification of the compound. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is unique to a particular molecular structure and can be used to confirm its identity. libretexts.orgresearchgate.netdocbrown.info The fragmentation of the this compound molecular ion would be expected to follow predictable pathways, such as the loss of the hydroxyl group, the entire methanol side chain, or cleavage of the isothiazole ring itself. rsc.orglibretexts.org Analysis of the masses of these fragment ions provides corroborating evidence for the proposed structure.

Table 2: Predicted Fragmentation Pattern for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Neutral Loss |

| [M]+ | 115 | - |

| [M - OH]+ | 98 | Hydroxyl radical (•OH) |

| [M - CH₂OH]+ | 84 | Methanol radical (•CH₂OH) |

| [C₃H₂NS]+ | 84 | Cleavage of the ring |

| [C₃H₃N]+ | 53 | Cleavage of the ring |

Note: These are predicted fragmentation pathways and the actual observed fragments may vary depending on the ionization method and energy.

Tandem Mass Spectrometry (MS/MS) for Complex Mixtures

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural analysis of compounds within complex mixtures by separating ions, inducing fragmentation, and then analyzing the resulting fragment ions. researchgate.net For this compound, MS/MS provides detailed structural information through characteristic fragmentation pathways of the isothiazole ring and its substituent.

Although direct MS/MS fragmentation data for this compound is not extensively published, the fragmentation behavior can be predicted based on studies of related isothiazole and thiazole (B1198619) derivatives. vulcanchem.comlifesciencesite.commdpi.com The process involves the ionization of the molecule, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable product ions.

The primary fragmentation pathways for the isothiazole ring system often involve cleavage of the weaker bonds, such as the N-S bond, leading to characteristic neutral losses. For this compound, expected fragmentation would include:

Loss of the hydroxymethyl group (-CH₂OH): This would result in a significant fragment ion corresponding to the isothiazole ring itself.

Ring Cleavage: The isothiazole ring may undergo cleavage, potentially losing entities like hydrogen sulfide (B99878) (H₂S), sulfur (S), or hydrogen cyanide (HCN), which are characteristic fragmentation patterns for sulfur- and nitrogen-containing heterocycles. lifesciencesite.com

Loss of Water (H₂O): Fragmentation of the [M+H]⁺ ion may also proceed via the loss of a water molecule from the hydroxymethyl group.

These fragmentation patterns provide a structural fingerprint, allowing for the confident identification of this compound and its distinction from isomers in complex matrices.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| [M+H]⁺ | Isothiazole cation | CH₂OH |

| [M+H]⁺ | [M+H-H₂O]⁺ | H₂O |

| Isothiazole cation | Thiophene-like cation | N |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comlibretexts.org

The IR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups. The key vibrations include the O-H stretch of the alcohol, C-H stretches, C-O stretch, and vibrations associated with the isothiazole ring. vulcanchem.com

O-H Stretching: A prominent, broad absorption band is expected in the region of 3500-3300 cm⁻¹, characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. vulcanchem.com

C-H Stretching: Aromatic C-H stretching vibrations from the isothiazole ring typically appear in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching from the methylene (-CH₂) group is observed between 3000-2850 cm⁻¹. libretexts.org

C=N and C=C Stretching: The isothiazole ring contains C=N and C=C bonds, which give rise to stretching vibrations in the 1650-1550 cm⁻¹ range. vulcanchem.com

C-S Stretching: The carbon-sulfur bond within the ring is expected to produce a weaker absorption band in the 800-700 cm⁻¹ region. scialert.netscialert.net

C-O Stretching: A strong C-O stretching band for the primary alcohol group is typically found in the 1150-1050 cm⁻¹ range. vulcanchem.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3300 | Strong, Broad |

| Isothiazole Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Methylene (-CH₂) | C-H Stretch | 3000 - 2850 | Medium |

| Isothiazole Ring | C=N, C=C Stretch | 1650 - 1550 | Medium to Weak |

| Alcohol (-CH₂OH) | C-O Stretch | 1150 - 1050 | Strong |